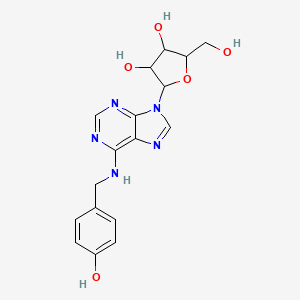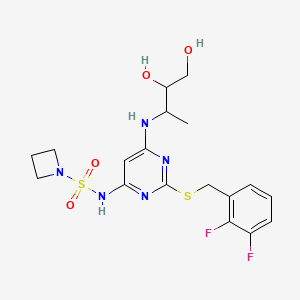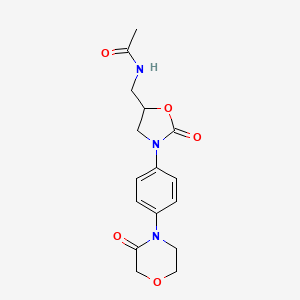
Rivaroxaban Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rivaroxaban Impurity 4 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is one of several that can be generated during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban Impurity 4 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in the presence of dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction mixture is then subjected to crystallization using a combination of acetonitrile and methanol as anti-solvents to isolate the impurity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the formation and separation of impurities during the manufacturing process .
Analyse Des Réactions Chimiques
Types of Reactions
Rivaroxaban Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and subsequent purification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original impurity, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Applications De Recherche Scientifique
Rivaroxaban Impurity 4 has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Rivaroxaban Impurity 4 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall safety and efficacy of Rivaroxaban. The impurity may interact with molecular targets and pathways involved in the synthesis and degradation of the parent compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rivaroxaban Impurity 1: Characterized by its unique molecular structure and formation pathway.
Rivaroxaban Impurity 2: Known for its distinct chemical properties and synthesis route.
Rivaroxaban Impurity 3: Another related substance with specific analytical and synthetic characteristics.
Uniqueness
Rivaroxaban Impurity 4 is unique due to its specific formation conditions and the particular reagents and catalysts used in its synthesis. Its distinct chemical structure and properties set it apart from other impurities, making it a critical component in the quality control of Rivaroxaban production .
Propriétés
Formule moléculaire |
C16H19N3O5 |
|---|---|
Poids moléculaire |
333.34 g/mol |
Nom IUPAC |
N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20) |
Clé InChI |
ZINXMVCVGXRHDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


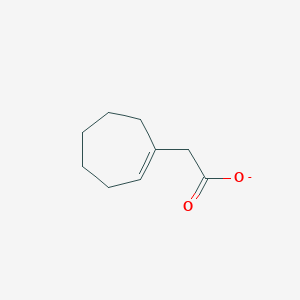

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
![methyl 5-ethylidene-4-[2-oxo-2-[4-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13395185.png)
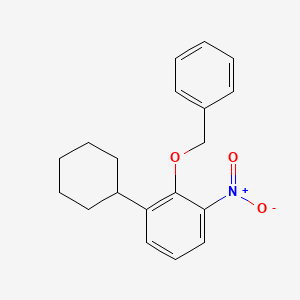
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
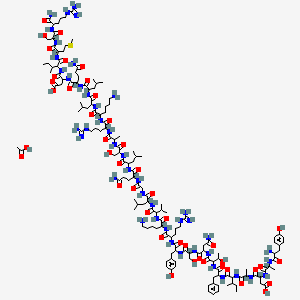
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)

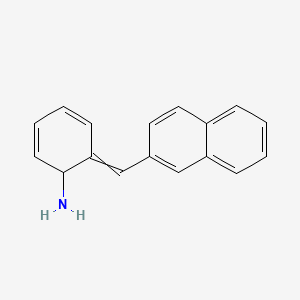
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)

